molecular formula C9H10ClFO4S B1437309 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride CAS No. 1174295-58-9

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride

Cat. No. B1437309
M. Wt: 268.69 g/mol
InChI Key: MNSVCVSKLPJOSK-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride is a sulfonamide-based compound . It has a CAS Number of 1174295-58-9 and a molecular weight of 268.69 . The compound is of great interest to the scientific community.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClFO4S/c1-14-4-5-15-8-3-2-7 (11)6-9 (8)16 (10,12)13/h2-3,6H,4-5H2,1H3 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.69 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

1. Fluorosulfonylation Reagents and Synthesis of Isoxazoles

A new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), was developed, showing potential as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent has been applied in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through [3+2] cycloaddition, offering a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

2. Sulfonylation in Synthesis of Penoxsulam

An investigation into the sulfonylation process, particularly regarding base, temperature, and proportion, led to the optimal synthesis conditions for penoxsulam, using a similar sulfuryl chloride. This research highlights the critical role of sulfonylation in synthesizing certain chemical compounds (Si-tia, 2016).

3. Synthesis and Biological Screening of Sulfonamides

A series of N-substituted benzene sulfonamides, similar in structure to 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride, were synthesized and screened for their antioxidant activities. These compounds showed significant activity against the acetylcholinesterase enzyme, indicating their potential in therapeutic applications (Fatima et al., 2013).

4. Development of Novel Polyethylene Oxide Drugs

Polyethylene oxide drugs incorporating 5-fluorouracil and nitrogen mustard at one end, and 4-amino-N-(2-pyrimidinyl) benzene sulfonamide at the other, were synthesized. This research demonstrates the potential for creating complex drug molecules utilizing elements similar to 5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride (Chen, Huang & Huang, 2000).

5. Synthesis of Pyrazoline Benzene Sulfonamides

Polymethoxylated-pyrazoline benzene sulfonamides, similar to the compound , were synthesized and evaluated for cytotoxic activities on tumor and non-tumor cell lines. This research adds to the understanding of the therapeutic potential of sulfonamide derivatives (Kucukoglu et al., 2016).

properties

IUPAC Name

5-fluoro-2-(2-methoxyethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO4S/c1-14-4-5-15-8-3-2-7(11)6-9(8)16(10,12)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSVCVSKLPJOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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